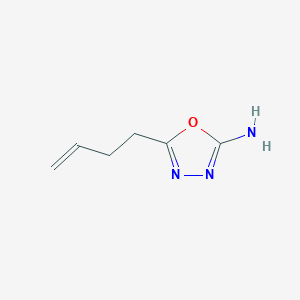

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine

描述

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions .

Mode of Action

this compound interacts with its targets, AChE and BChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can then enhance the transmission of nerve signals .

Biochemical Pathways

The inhibition of AChE and BChE by this compound affects the cholinergic pathway. This pathway is involved in various physiological processes, including muscle contraction, heart rate regulation, and learning and memory functions. The increased acetylcholine levels resulting from AChE and BChE inhibition can enhance these processes .

Pharmacokinetics

Similar compounds with a 1,3,4-oxadiazole ring are known to be highly soluble in water and other polar solvents , which can influence their absorption and distribution

Result of Action

The inhibition of AChE and BChE by this compound leads to an increase in acetylcholine levels. This can enhance nerve signal transmission, potentially improving muscle contraction and cognitive functions. The specific molecular and cellular effects of this compound require further investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the azide group in similar compounds can control the melting point and increase the energy of the compound . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the environment.

生物活性

5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, which has gained attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action and structure–activity relationships (SAR).

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom. Its molecular formula is CHNO. The unique combination of a butenyl side chain at the 5-position and an amino group at the 2-position distinguishes it from other oxadiazole derivatives.

Antibacterial Activity

This compound has shown promising antibacterial properties. Research indicates that it can effectively inhibit various bacterial strains, including multidrug-resistant Staphylococcus aureus . The compound's mechanism of action involves targeting the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for the structural integrity of Gram-positive bacteria .

Table 1: Antibacterial Activity Comparison

| Compound Name | MIC (µg/mL) | Activity Type | Target Pathway |

|---|---|---|---|

| 5-But-3-en-1-y1-1,3,4-Oxadiazol-2-Amine | 16 - 32 | Bacteriostatic | LTA biosynthesis |

| Compound 1771 | Varies | Bacteriostatic | LTA biosynthesis |

| Ampicillin | Standard control | Bactericidal | Cell wall synthesis |

Antifungal Activity

In addition to antibacterial effects, this compound exhibits antifungal activity. Studies have reported its efficacy against various fungal pathogens, suggesting that it can disrupt fungal cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of 5-but-3-en-1-y1-1,3,4-oxadiazol-2-amines has been explored in several studies. For instance, some derivatives have demonstrated significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium) . The mechanism involves induction of apoptosis through inhibition of the PI3K/AKT signaling pathway .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-but-3-en-1-y1-1,3,4-Oxadiazol-2-Amine | HepG2 | 5.5 | PI3K/AKT inhibition |

| Doxorubicin | HepG2 | Control | DNA intercalation |

The biological activity of 5-but-3-en-1-y1-1,3,4-oxadiazol-2-amine can be attributed to its ability to inhibit key enzymes involved in neurotransmission and metabolism. Specifically:

- Acetylcholinesterase Inhibition : Similar compounds in the oxadiazole family have shown to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Enzyme Targeting : The compound interacts with enzymes critical for bacterial cell wall synthesis and fungal metabolism .

Structure–Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives indicates that modifications on the oxadiazole ring can significantly influence biological activity. For example:

- Substituents at Position 5 : The presence of various substituents affects the potency and selectivity against different biological targets.

Table 3: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Aryl substituents | Increased AChE inhibition |

| Alkyl chains | Enhanced antibacterial properties |

| Heteroaryl groups | Broader spectrum against pathogens |

科学研究应用

Scientific Research Applications

The applications of 5-but-3-en-1-yl-1,3,4-oxadiazol-2-amine span several domains:

Anticancer Research

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. For instance, compounds derived from the 1,3,4-oxadiazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. In one study, derivatives were synthesized and tested for their ability to inhibit cell proliferation in breast cancer (MDA-MB-468) and melanoma (SK-MEL-28) cell lines with promising results .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-but-3-en derivative | MDA-MB-468 | 36.23 |

| 5-but-3-en derivative | SK-MEL-28 | 47.56 |

Neuropharmacology

The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Several synthesized derivatives exhibited promising inhibition profiles against MAO-A and MAO-B enzymes with IC50 values ranging from 0.11 to 3.46 mM . This suggests that these compounds could serve as lead candidates for developing treatments for neurological disorders.

Antimicrobial Activity

The oxadiazole framework has been associated with antimicrobial properties. Research indicates that certain derivatives demonstrate efficacy against a range of bacterial strains, making them potential candidates for antibiotic development .

Case Study 1: Anticancer Activity

In a comprehensive study conducted by Arafa et al., various oxadiazole derivatives were synthesized and evaluated for their anticancer properties using the MTT assay. Among these, a specific derivative showed an IC50 value significantly lower than standard chemotherapeutic agents . This highlights the potential of oxadiazole compounds in cancer treatment.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective effects of oxadiazole derivatives indicated that some compounds not only inhibited MAO but also displayed antioxidant properties that could protect neuronal cells from oxidative stress . These findings are crucial for developing multi-target drugs aimed at treating complex neurological disorders.

化学反应分析

Nucleophilic Substitution Reactions

The oxadiazole ring exhibits electrophilic character at carbon positions adjacent to nitrogen atoms. The butenyl group’s electron-donating effects enhance nucleophilic substitution at position 5, while the amine group at position 2 stabilizes the ring through resonance. Key reactions include:

-

Halogenation : Reaction with bromine (

) in acetic acid yields 5-bromo derivatives via electrophilic aromatic substitution. Similar halogenation patterns are observed in 5-aryl-1,3,4-oxadiazoles . -

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at position 5. For example, coupling with phenylboronic acid produces 5-aryl-1,3,4-oxadiazol-2-amine derivatives in 70–85% yields .

Cyclization and Ring-Opening Reactions

The oxadiazole ring undergoes controlled ring-opening under acidic or basic conditions:

-

Acidic Hydrolysis : In concentrated

, the ring opens to form thiosemicarbazide intermediates, which can re-cyclize into thiadiazoles . -

Base-Mediated Rearrangement : Treatment with aqueous NaOH generates open-chain hydrazine derivatives, which are precursors for synthesizing fused heterocycles like triazoles .

Reactivity of the Amine Group

The primary amine at position 2 participates in condensation and acylation reactions:

Functionalization of the Butenyl Group

The but-3-en-1-yl substituent undergoes addition and polymerization reactions:

-

Hydrohalogenation : Reaction with HCl gas produces 5-(3-chlorobutyl)-1,3,4-oxadiazol-2-amine as a major product.

-

Epoxidation : Treatment with

-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the double bond, enabling further ring-opening reactions .

Biological Activity and Target Interactions

The compound’s bioactivity is linked to its interactions with enzymes:

-

Monoamine Oxidase (MAO) Inhibition : The oxadiazole core binds to MAO-B’s hydrophobic pocket, with IC

values in the nanomolar range (e.g., 12.8–99.2 µM for related derivatives) . -

Acetylcholinesterase (AChE) Inhibition : Molecular docking studies show that the butenyl group blocks the enzyme gorge, enhancing inhibitory potency .

Synthetic Optimization

Advanced methods improve reaction efficiency:

属性

IUPAC Name |

5-but-3-enyl-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-3-4-5-8-9-6(7)10-5/h2H,1,3-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBUPIUJNJNYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677743 | |

| Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219827-75-4 | |

| Record name | 5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。